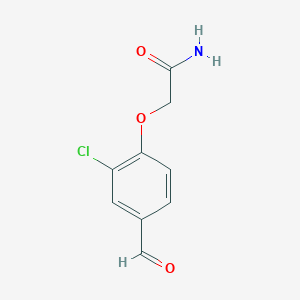

2-(2-Chloro-4-formylphenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-formylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFRSTCPYRRWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359643 | |

| Record name | 2-(2-chloro-4-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333743-26-3 | |

| Record name | 2-(2-chloro-4-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 2 2 Chloro 4 Formylphenoxy Acetamide

Established Synthetic Routes to 2-(2-Chloro-4-formylphenoxy)acetamide

The formation of this compound is typically achieved through sequential reactions that first establish the acetamide (B32628) backbone, followed by the formation of the phenoxy ether linkage.

The most prevalent and logical synthetic pathway to this compound is a multi-step process. This approach is exemplified by the synthesis of structurally similar compounds, such as 2-(4-formylphenoxy)-N-arylacetamides. arkat-usa.org The general strategy involves two key transformations:

Amide Formation: The synthesis commences with the chloroacetylation of a primary amine. In the case of the target compound, this would involve the reaction of ammonia (B1221849) with chloroacetyl chloride to form 2-chloroacetamide (B119443). This reaction is a standard and efficient method for producing chloroacetamide derivatives. researchgate.net

Williamson Ether Synthesis: The subsequent step is a Williamson ether synthesis. This classic reaction involves the coupling of an alkoxide (in this case, a phenoxide) with an alkyl halide. masterorganicchemistry.com For the synthesis of this compound, the sodium or potassium salt of 2-chloro-4-hydroxybenzaldehyde (B147074) would be reacted with the previously synthesized 2-chloroacetamide. The phenoxide, generated by treating the phenol (B47542) with a base like potassium carbonate, acts as a nucleophile, displacing the chloride from the alpha-carbon of 2-chloroacetamide to form the desired ether linkage. researchgate.net A similar approach has been successfully used to produce 2-(4-formylphenoxy)-N-substituted-phenylacetamides by reacting 4-hydroxybenzaldehyde (B117250) with chloroacetamide derivatives in the presence of potassium carbonate and potassium iodide. researchgate.net

A representative reaction scheme based on these principles is outlined below:

Step 1: Synthesis of 2-Chloroacetamide

Chloroacetyl chloride reacts with ammonia to yield 2-chloroacetamide.

Step 2: Synthesis of this compound

2-Chloro-4-hydroxybenzaldehyde is deprotonated by a base, and the resulting phenoxide reacts with 2-chloroacetamide to form the final product.

Currently, there is a lack of specific literature detailing a one-pot synthesis for this compound. While one-pot, multi-component reactions are a significant area of research for the efficient synthesis of complex molecules, a direct application for this specific compound has not been prominently reported. arkat-usa.org The multi-step approach remains the more documented and predictable method for its preparation.

Precursor Chemistry and Starting Material Derivatives

The success of the synthesis of this compound is highly dependent on the reactivity and availability of its key precursors.

Chloroacetyl chloride is a bifunctional molecule, possessing a highly reactive acyl chloride group and a reactive alkyl chloride group. ijpsr.info Its primary role in the synthesis of phenoxyacetamides is to serve as the electrophile in the initial amidation step. The reaction with primary amines, including ammonia, is typically rapid and exothermic, proceeding via a nucleophilic acyl substitution mechanism. ijpsr.info This reaction is versatile and has been used to synthesize a wide array of N-substituted chloroacetamides. researchgate.netijpsr.info The resulting chloroacetamide derivative contains the crucial C-Cl bond that will subsequently undergo nucleophilic substitution by a phenoxide in the Williamson ether synthesis. masterorganicchemistry.com

Table 1: Reactivity of Chloroacetyl Chloride in Amide Formation

| Reactant | Product | Reaction Type | Significance in Synthesis |

| Primary Amine/Ammonia | 2-Chloro-N-substituted-acetamide / 2-Chloroacetamide | Nucleophilic Acyl Substitution | Forms the acetamide backbone of the target molecule. |

Substituted salicylaldehydes and other phenols are critical precursors for the phenoxy portion of the target molecule. In the context of synthesizing this compound, 2-chloro-4-hydroxybenzaldehyde is the key starting material. The hydroxyl group of this phenol is acidic enough to be deprotonated by a moderately strong base, such as potassium carbonate, to form a phenoxide ion. researchgate.net This phenoxide is a potent nucleophile that readily participates in the Williamson ether synthesis. masterorganicchemistry.com The choice of the specific substituted phenol is what ultimately defines the substitution pattern on the aromatic ring of the final phenoxyacetamide product. The formyl and chloro substituents on the phenol are generally stable under the basic conditions of the Williamson ether synthesis.

Table 2: Role of Substituted Phenols in Phenoxyacetamide Synthesis

| Precursor | Intermediate | Reaction Type | Function |

| 2-Chloro-4-hydroxybenzaldehyde | Potassium 2-chloro-4-formylphenoxide | Acid-Base Reaction | Generates the nucleophile for the ether synthesis. |

Reaction Optimization and Methodological Advancements

While specific optimization studies for the synthesis of this compound are not extensively documented, general principles for optimizing the key reaction steps can be applied.

For the chloroacetylation step, the reaction is often carried out at low temperatures to control its exothermic nature. The use of a suitable base, such as triethylamine (B128534) or an excess of the amine reactant, is common to neutralize the hydrochloric acid byproduct.

In the Williamson ether synthesis, the choice of solvent and base can significantly impact the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to solubilize the reactants and promote the SN2 reaction. chem-station.com The addition of a catalyst, such as potassium iodide, can enhance the rate of reaction by in situ conversion of the alkyl chloride to a more reactive alkyl iodide. researchgate.net Reaction temperatures can be elevated to ensure complete conversion.

Recent advancements in organic synthesis, such as the use of microwave irradiation or phase-transfer catalysis, have been shown to accelerate reaction times and improve yields in Williamson ether syntheses. However, the application of these advanced methodologies to the specific synthesis of this compound has not been reported in detail.

Catalytic Systems and Reaction Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen catalytic system and reaction conditions. The key reaction is the nucleophilic substitution of the chlorine atom from a chloroacetamide derivative by the phenoxide ion of 3-chloro-4-hydroxybenzaldehyde (B1581250).

Presence of a Weak Base (K₂CO₃):

The reaction is commonly performed in the presence of a weak base, such as potassium carbonate (K₂CO₃), which acts as a proton acceptor. researchgate.netscispace.com The base deprotonates the hydroxyl group of the substituted phenol (3-chloro-4-hydroxybenzaldehyde) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 2-chloroacetamide, displacing the chloride ion and forming the desired ether linkage. researchgate.net The use of a weak base like K₂CO₃ is advantageous as it minimizes the risk of side reactions that can occur with stronger bases. researchgate.net A typical procedure involves dissolving 2-chloroacetamide and salicylaldehyde (B1680747) (a related starting material) in a solvent like acetone, followed by the addition of K₂CO₃ solution. researchgate.net

K₂CO₃/KI System:

To further enhance the reaction rate, a combination of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) is often employed. researchgate.net In this system, a Finkelstein-type reaction occurs where the iodide ion displaces the chloride on the 2-chloroacetamide to form a more reactive 2-iodoacetamide intermediate in situ. The iodide is a better leaving group than chloride, which accelerates the rate of the nucleophilic substitution by the phenoxide. researchgate.net This catalytic system is particularly effective when carried out in solvents like a mixture of dimethylformamide (DMF) and ethanol (B145695). researchgate.net

The table below summarizes typical reaction conditions for the synthesis of related formylphenoxy acetamides.

| Starting Phenol | Starting Acetamide | Catalytic System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Salicylaldehyde | 2-Chloroacetamide | K₂CO₃ | Acetone | Stirring | Not specified | researchgate.net |

| p-Hydroxybenzaldehyde | 2-Chloro-N-phenylacetamide | Potassium salts (formed with K₂CO₃) | DMF | Reflux | 80-86% | arkat-usa.org |

| Potassium salts of phenols | N-substituted chloroacetamides | K₂CO₃/KI | DMF/Ethanol (1:3) | Not specified | Not specified | researchgate.net |

Microwave Irradiation Techniques for Enhanced Reaction Rates and Yields

Conventional heating methods for the synthesis of acetamide derivatives can be time-consuming, sometimes requiring several hours of reflux. researchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. researchgate.netjchps.com

Microwave irradiation accelerates chemical reactions by directly and efficiently coupling with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This is distinct from conventional heating, where heat is transferred inefficiently through the vessel walls. The result is a dramatic reduction in reaction times, often from hours to minutes, along with improvements in product yields and purity due to the minimization of side reactions. researchgate.netjchps.com

For the synthesis of acetamide derivatives, microwave-assisted methods have proven to be simple, clean, fast, and efficient. researchgate.net For instance, the conventional synthesis of a related compound, "2-Chloro-N-p-tolylacetamide," required 5-6 hours, whereas under microwave irradiation, the reaction was completed in just 5-10 minutes with yields ranging from 50-80%. researchgate.net This technique offers a significant advantage in terms of energy consumption and throughput.

The following table compares conventional and microwave-assisted synthesis for a representative acetamide derivative.

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | 5-6 hours | 5-10 minutes | researchgate.net |

| Yield | Not specified (typically lower) | 50-80% | researchgate.net |

| Energy Efficiency | Low | High | researchgate.net |

| Workup | Standard | Easier, cleaner reaction | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com These principles can be effectively applied to the synthesis of this compound.

Key green chemistry considerations for this synthesis include:

Use of Greener Solvents : While solvents like DMF are effective, they pose environmental and health concerns. Green chemistry encourages the use of more benign solvents. mdpi.com For the synthesis of related compounds, ethanol has been used, which is considered a greener alternative to chlorinated solvents or aprotic polar solvents like DMF. researchgate.netmdpi.com Research into performing the reaction in water or under solvent-free conditions would further enhance the greenness of the process. researchgate.netnih.gov

Catalysis : The use of catalytic reagents like KI is preferable to stoichiometric reagents because they are used in small amounts and can be recycled, improving atom economy. researchgate.netnih.gov The use of an inexpensive and recyclable mineral support like alumina (B75360) or silica (B1680970) as a catalyst, sometimes employed in microwave-assisted, solvent-free reactions, is another green approach. researchgate.net

Waste Prevention : By enhancing reaction rates and selectivity, techniques like microwave synthesis can lead to cleaner reactions with fewer by-products, simplifying purification and reducing waste generation. researchgate.netjchps.com This adheres to the primary principle of green chemistry, which is the prevention of waste. nih.gov

By integrating catalytic systems like K₂CO₃/KI with energy-efficient microwave irradiation and selecting environmentally benign solvents, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing.

Advanced Spectroscopic and Structural Characterization of 2 2 Chloro 4 Formylphenoxy Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed picture of the molecular connectivity can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-(2-Chloro-4-formylphenoxy)acetamide is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aldehydic proton (-CHO) is expected to appear as a singlet in the downfield region, typically around 9.9 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the acetamide (B32628) group's methylene (B1212753) (-OCH₂-) would likely present as a singlet at approximately 4.7 ppm. The aromatic protons on the substituted benzene (B151609) ring will show a more complex pattern of splitting (multiplets) in the range of 7.0 to 7.9 ppm, with their specific chemical shifts and coupling constants being influenced by the positions of the chloro, formyl, and phenoxy substituents. The amide (-NH₂) protons may appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 1H | Aldehydic H |

| ~7.9 | Multiplet | 1H | Aromatic H |

| ~7.7 | Multiplet | 1H | Aromatic H |

| ~7.1 | Multiplet | 1H | Aromatic H |

| ~4.7 | Singlet | 2H | -OCH₂- |

| Variable | Broad Singlet | 2H | -NH₂ |

Note: The exact chemical shifts and coupling constants require experimental data for confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the aldehyde and amide groups, the aromatic carbons, and the methylene carbon. The aldehydic carbonyl carbon is predicted to be the most downfield signal, followed by the amide carbonyl carbon. The aromatic carbons will resonate in the typical aromatic region, with their chemical shifts influenced by the attached functional groups. The methylene carbon of the acetamide moiety will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehydic C=O |

| ~170 | Amide C=O |

| ~114-160 | Aromatic C |

| ~67 | -OCH₂- |

Note: These are predicted values and require experimental verification.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. In the aromatic region, it would help to trace the connectivity of the protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methylene group and the aromatic protons to their corresponding carbon signals.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands. For a similar compound, N-(3-Chlorophenyl)-2-(4-formylphenoxy)acetamide, characteristic peaks were observed at 2924 and 2851 cm⁻¹ (C-H stretching), 1686 cm⁻¹ (amide C=O stretching), and 1596 cm⁻¹ (aromatic C=C stretching) rsc.org. It is anticipated that this compound will exhibit similar vibrational frequencies.

Table 3: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400-3200 | N-H stretching (amide) |

| ~2900-2800 | C-H stretching (aliphatic and aromatic) |

| ~1700 | C=O stretching (aldehyde) |

| ~1680 | C=O stretching (amide I band) |

| ~1600 | C=C stretching (aromatic) |

| ~1540 | N-H bending (amide II band) |

| ~1250 | C-O-C stretching (ether) |

| ~1100-1000 | C-Cl stretching |

Note: These are expected ranges and the exact peak positions need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. Using Electrospray Ionization (ESI-MS), the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The calculated monoisotopic mass of this compound (C₉H₈ClNO₃) is approximately 213.0193 g/mol . Therefore, the ESI-MS spectrum is expected to show a prominent peak at m/z 214.0271, corresponding to the [M+H]⁺ ion. Due to the presence of the chlorine atom, an isotopic peak at m/z 216.0242, with an intensity of about one-third of the [M+H]⁺ peak, is also expected.

Further structural information can be obtained from tandem mass spectrometry (MS/MS) experiments, which would reveal the fragmentation pattern of the parent ion. Common fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the acetamide side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the carbonyl groups in this compound suggests that it will absorb in the UV region. The spectrum is expected to show absorptions corresponding to π → π* transitions of the benzene ring and n → π* transitions of the carbonyl groups. The exact position of the absorption maxima (λmax) would be influenced by the substitution pattern on the benzene ring and the solvent used for the measurement. For a related compound, 2-chloro-N-(2,4-dinitrophenyl)acetamide, UV-vis spectra showed absorption bands that were dependent on the solvent polarity researchgate.net. Similar solvatochromic effects might be observed for the title compound.

X-ray Diffraction Studies of Crystalline this compound and its Analogues

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on molecular geometry, conformation, and the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice. Although specific single-crystal X-ray diffraction data for this compound is not available in the cited literature, extensive analysis has been conducted on closely related structural analogues. These studies offer significant insights into the likely solid-state structure and interaction patterns of the title compound.

Single-Crystal X-ray Diffraction Analysis

The structural architecture of compounds analogous to this compound has been successfully elucidated using single-crystal X-ray diffraction. A particularly relevant analogue, 2-(2-formylphenoxy)acetamide, which lacks only the chloro substituent, was synthesized and its structure confirmed by this method. researchgate.net The analysis revealed that this compound crystallizes in the monoclinic system with the centrosymmetric space group P21/n. researchgate.net

Similarly, detailed diffraction studies on other related chloroacetamide derivatives, such as 2-chloro-N-(4-hydroxyphenyl)acetamide and 2-chloro-N-(2,4-dimethylphenyl)acetamide, have provided a wealth of structural information. nih.govresearchgate.net For instance, 2-chloro-N-(4-hydroxyphenyl)acetamide was found to crystallize in the monoclinic P21 space group, while 2-chloro-N-(2,4-dimethylphenyl)acetamide crystallizes in the triclinic P-1 space group. nih.govresearchgate.net These analyses confirm the molecular structures and reveal that the molecules often exhibit significant twists from planarity. In 2-chloro-N-(4-hydroxyphenyl)acetamide, the twist angle between the hydroxybenzene and acetamide groups is 23.5 (2)°. nih.gov The conformation of the N-H bond relative to substituents on the phenyl ring is another key feature determined by these studies; in 2-chloro-N-(2,4-dimethylphenyl)acetamide, the N-H bond is syn to the ortho-methyl group. researchgate.net

These comprehensive diffraction analyses are fundamental for understanding the structure-property relationships within this class of compounds.

Crystallographic Data and Intermolecular Interactions

Crystallographic data for analogues of this compound provide precise unit cell dimensions and details about the supramolecular assembly driven by intermolecular forces. Hydrogen bonding is a dominant interaction in the crystal packing of these acetamide derivatives.

In the crystal structure of 2-(2-formylphenoxy)acetamide, the packing is characterized by intermolecular N–H···O and C–H···O hydrogen bonds, which link the molecules into a stable three-dimensional network. researchgate.net A similar primary interaction is observed in numerous related structures. The molecules of 2-chloro-N-(2,4-dimethylphenyl)acetamide are linked into chains by intermolecular N—H···O hydrogen bonding. researchgate.net For 2-chloro-N-(4-hydroxyphenyl)acetamide, the crystal packing is governed by a combination of N—H···O hydrogen bonds between acetamide groups and O—H···O contacts between hydroxyl groups, which together form tapes of molecules. nih.gov

The tables below summarize the key crystallographic data and hydrogen bond geometries for several representative analogues.

Table 1: Crystallographic Data for Analogues of this compound

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 2-(2-Formylphenoxy)acetamide researchgate.net | C₉H₉NO₃ | Monoclinic | P21/n | - | - | - | 90 | - | 90 | - | - |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide nih.gov | C₈H₈ClNO₂ | Monoclinic | P21 | 6.5088 (6) | 5.1758 (5) | 12.2175 (14) | 90 | 101.649 (10) | 90 | 403.11 (7) | 2 |

| 2-Chloro-N-(2,4-dimethylphenyl)acetamide researchgate.net | C₁₀H₁₂ClNO | Triclinic | P-1 | 4.7235 (7) | 10.407 (2) | 11.451 (2) | 67.07 (2) | 86.84 (1) | 78.95 (2) | 508.69 (15) | 2 |

| 2-Chloro-N-(4-fluorophenyl)acetamide researchgate.net | C₈H₇ClFNO | Monoclinic | Cc | 4.7410 (9) | 20.062 (4) | 8.9860 (18) | 90 | 99.60 (3) | 90 | 842.7 (3) | 4 |

Table 2: Selected Hydrogen Bond Geometries in Analogous Crystal Structures (Å, °)

| Compound Name | Donor-H···Acceptor (D-H···A) | D-H | H···A | D···A | D-H···A |

|---|---|---|---|---|---|

| 2-Chloro-N-(4-hydroxyphenyl)acetamide nih.gov | N1-H1···O2 | 0.86 | 2.28 | 3.025 (3) | 145 |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide nih.gov | O1-H1A···O1 | 0.82 | 2.06 | 2.8585 (17) | 166 |

| 2-Chloro-N-{4-chloro-2-[(2-chlorophenyl)carbonyl]phenyl}acetamide nih.gov | N8-H8···O1 | 0.84 (3) | 1.95 (3) | 2.634 (2) | 138 (3) |

In addition to strong hydrogen bonds, weaker interactions like C—H···Cl contacts and intramolecular hydrogen bonds (e.g., N—H···O and C—H···O) play a crucial role in stabilizing the specific conformations observed in the solid state. nih.govnih.gov For example, in 2-chloro-N-{4-chloro-2-[(2-chlorophenyl)carbonyl]phenyl}acetamide, a strong intramolecular N—H···O hydrogen bond enforces a nearly coplanar conformation for the acetamido group and the central benzene ring. nih.gov The collective analysis of these analogues provides a robust framework for predicting the structural characteristics and intermolecular interaction motifs of this compound.

Computational Chemistry and Theoretical Investigations of 2 2 Chloro 4 Formylphenoxy Acetamide

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide range of molecular properties. By modeling the electron density, DFT can determine the ground-state energy, optimized molecular geometry, and various electronic and spectroscopic parameters.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (lowest energy conformation). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

For a molecule like 2-(2-Chloro-4-formylphenoxy)acetamide, conformational analysis is crucial. The flexibility arises from the rotation around several single bonds, particularly the C-O-C ether linkage and the C-C bond of the acetamide (B32628) side chain. Different conformers can exhibit distinct energies and properties, and identifying the global minimum energy structure is essential for accurate predictions of other properties. Theoretical calculations for related N-arylacetamides have shown that the planarity between the aromatic ring and the acetamide group can be significantly twisted, which influences intermolecular interactions.

Table 1: Representative Theoretical Bond Parameters for Acetamide Derivatives (Note: The following data is illustrative of typical results from DFT calculations on related structures, as specific experimental or calculated values for this compound were not found in the cited literature.)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C=O (amide) | 1.23 - 1.25 | |

| C-N (amide) | 1.35 - 1.37 | |

| C-O (ether) | 1.36 - 1.38 | |

| C-Cl | 1.74 - 1.76 | |

| C=O (aldehyde) | 1.21 - 1.22 | |

| O-C-C (ether) | 115 - 118 | |

| C-N-C | 120 - 123 |

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small energy gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can precisely map the distribution and energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO may be distributed across the formyl and acetamide groups, which contain electron-withdrawing carbonyl functionalities.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors on the molecule's surface, representing the electrostatic potential.

Red regions indicate negative potential (electron-rich), typically found around electronegative atoms like oxygen, and are susceptible to electrophilic attack.

Blue regions indicate positive potential (electron-deficient), often located around hydrogen atoms bonded to electronegative atoms, and are sites for nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP would likely show strong negative potential around the carbonyl oxygens of both the formyl and acetamide groups, making them key sites for hydrogen bonding and other intermolecular interactions.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated.

Comparing the calculated spectrum with experimental data allows for the precise assignment of vibrational modes to specific functional groups. For this compound, key vibrational modes would include the C=O stretching of the amide and aldehyde, N-H stretching of the amide, C-O-C stretching of the ether, and C-Cl stretching. A strong correlation between theoretical and experimental spectra serves to validate the accuracy of the computational model and the optimized geometry.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT is excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment (e.g., a solvent). MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape.

For this compound, MD simulations could be used to explore its conformational landscape in an aqueous solution, showing how water molecules interact with the polar formyl and acetamide groups and influence the molecule's preferred shape. This information is critical for understanding its behavior in a biological context.

(Specific molecular dynamics simulation data for this compound is not available in the consulted search results.)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov QSAR models are statistical in nature and are built from a "training set" of molecules with known activities. nih.gov These models can then be used to predict the activity of new, untested compounds. nih.gov

For derivatives of this compound, a QSAR study would involve several key steps:

Data Set Preparation : A series of phenoxyacetamide analogues with measured biological activity (e.g., enzyme inhibition) is compiled. This set is typically divided into a training set for model development and a test set for validation. researchgate.net

Descriptor Calculation : For each molecule, a variety of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies), and steric or shape-based parameters. researchgate.netresearchgate.net

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Validation : The predictive power of the QSAR model is rigorously tested using both internal validation (e.g., leave-one-out cross-validation) and external validation with the test set of compounds. researchgate.net

QSAR studies on phenoxyacetamide derivatives have successfully developed models to predict their activity as inhibitors of enzymes like Monoamine Oxidase (MAO). researchgate.netresearchgate.net Such models indicate which molecular properties, such as lipophilicity, polarizability, and the presence of hydrogen bond donors/acceptors, are critical for biological efficacy. mdpi.com These insights are invaluable for the rational design of new, more potent derivatives. nih.gov

Ligand Design Principles and Structure-Based Drug Design Approaches Utilizing the this compound Scaffold

The this compound scaffold serves as a versatile template in medicinal chemistry, offering multiple points for structural modification to optimize pharmacological activity. Computational chemistry and theoretical investigations are pivotal in guiding the rational design of novel ligands based on this core structure. These approaches allow for an in-depth understanding of structure-activity relationships (SAR) and facilitate the prediction of molecular interactions with biological targets.

Ligand Design Principles:

The design of ligands incorporating the this compound scaffold is guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. These principles often involve the strategic modification of its constituent parts: the phenoxy ring, the acetamide linker, and the terminal functional groups.

Substitution on the Phenoxy Ring: The electronic and steric properties of the phenoxy ring can be modulated through the introduction of various substituents. The existing chloro and formyl groups on the scaffold are critical determinants of its initial activity. The chloro group, being an electron-withdrawing and lipophilic substituent, can influence the molecule's ability to cross biological membranes and its interaction with hydrophobic pockets in a target protein. The formyl group, a hydrogen bond acceptor and a reactive moiety, can form key interactions with receptor sites or serve as a synthetic handle for further derivatization. Computational studies on related aromatic compounds demonstrate that substituents significantly influence the reactivity and biological activity by altering properties such as the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap, chemical hardness, and dipole moment. ajpchem.org

Modification of the Acetamide Linker: The acetamide linker provides a degree of conformational flexibility and presents hydrogen bond donors and acceptors. Its length and rigidity can be altered to achieve optimal orientation within a binding site. Structure-activity relationship studies on phenoxyacetamide derivatives have shown that modifications to this linker can significantly impact biological activity. nih.govresearchgate.net For instance, replacing the amide with other linkers has been explored to reduce molecular weight and lipophilicity in the design of free fatty acid receptor 1 (FFA1) agonists. nih.govresearchgate.net

Derivatization of the Formyl Group: The aldehyde functionality of the formyl group is a key feature for ligand design. It can participate in crucial hydrogen bonding interactions with target residues. Furthermore, it serves as a versatile chemical handle for creating more complex structures, such as Schiff bases or chalcones, thereby expanding the chemical space and potential biological activities. nih.gov The synthesis of 2-(4-formylphenoxy)-N-substituted-phenylacetamides highlights the utility of this group in generating diverse libraries of compounds.

Structure-Based Drug Design Approaches:

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. When the structure of a target protein is known, molecular docking and molecular dynamics simulations are powerful tools to predict the binding mode and affinity of ligands based on the this compound scaffold.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For the this compound scaffold, docking studies can elucidate how the chloro and formyl substituents interact with specific amino acid residues in the binding pocket. For example, in studies of other substituted acetamides, docking has been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.gov The binding affinity, often expressed as a docking score or binding energy, can be used to rank potential derivatives and prioritize them for synthesis.

Pharmacophore Modeling: In the absence of a known receptor structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. The this compound scaffold can be used to design molecules that fit a derived pharmacophore model, thereby increasing the probability of discovering new active compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ajpchem.org For derivatives of the this compound scaffold, QSAR models can be built by correlating physicochemical descriptors (e.g., logP, molar refractivity, electronic parameters) with their measured activities. These models can then be used to predict the activity of unsynthesized compounds, guiding the design of more potent analogs.

The following tables illustrate the type of data generated from computational studies on related acetamide derivatives, which informs the ligand design process for scaffolds like this compound.

Table 1: Illustrative Molecular Docking Results for Hypothetical Derivatives against a Target Protein

| Compound ID | Derivative Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| CFPA-01 | (Parent Scaffold) | -7.5 | His244, Val283 |

| CFPA-02 | 4-formyl to 4-carboxyl | -8.2 | His244, Arg120, Val283 |

| CFPA-03 | 2-chloro to 2-bromo | -7.8 | His244, Val283, Phe264 |

| CFPA-04 | N-methylation of acetamide | -7.1 | Val283 |

Note: This data is hypothetical and for illustrative purposes to demonstrate the output of molecular docking studies.

Table 2: Key Physicochemical Descriptors for QSAR Analysis of Hypothetical Derivatives

| Compound ID | LogP | Topological Polar Surface Area (TPSA) | Molecular Weight | Predicted Activity |

| CFPA-01 | 2.1 | 66.4 Ų | 213.6 g/mol | Moderate |

| CFPA-02 | 1.8 | 83.6 Ų | 229.6 g/mol | High |

| CFPA-03 | 2.4 | 66.4 Ų | 258.1 g/mol | Moderate-High |

| CFPA-04 | 2.3 | 57.3 Ų | 227.6 g/mol | Low |

Note: This data is hypothetical and for illustrative purposes to demonstrate the parameters used in QSAR studies.

Chemical Reactivity and Derivatization Strategies for 2 2 Chloro 4 Formylphenoxy Acetamide

Reactions Involving the Formyl Group (–CHO)

The formyl group is an electrophilic center that readily participates in condensation and addition reactions. Its position on the phenoxy ring makes it a prime target for modifications that extend the molecular framework.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. banglajol.inforesearchgate.net This reaction transforms the formyl group of 2-(2-chloro-4-formylphenoxy)acetamide into an α,β-unsaturated system. The reaction is typically catalyzed by weak organic bases such as piperidine (B6355638) or pyridine. researchgate.net

A notable application of this reaction is the Claisen-Schmidt condensation, a variant of the Knoevenagel condensation, used to synthesize chalcones and their analogs. wikipedia.org Research has demonstrated that 2-(4-formylphenoxy)-N-arylacetamide precursors, which are structurally similar to the title compound, undergo Claisen-Schmidt condensation with ketones like 1-(thiophen-2-yl)ethan-1-one in refluxing ethanol (B145695) with potassium hydroxide (B78521) to yield the corresponding chalcone (B49325) derivatives. nih.gov Similarly, various 2-(4-formyl phenoxy) N-substituted acetamides have been successfully reacted with 2,4-thiazolidinedione (B21345) in a Claisen-Schmidt reaction, highlighting the utility of this pathway for creating complex heterocyclic structures. These reactions showcase the aldehyde's capacity to react with compounds containing an α-hydrogen adjacent to a carbonyl group. wikipedia.org

Table 1: Examples of Knoevenagel Condensation Reactions with Formylphenoxy Acetamide (B32628) Analogs

| Aldehyde Precursor | Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |

| 2-(4-Formylphenoxy)-N-arylacetamide | 1-(Thiophen-2-yl)ethan-1-one | KOH / Ethanol | Chalcone (e.g., 2-(4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)phenoxy)-N-arylacetamide) | nih.gov |

| 2-(4-Formyl phenoxy) N-substituted acetamide | 2,4-Thiazolidinedione | Not specified | 2-{4-[-(2,4-dioxo-1,3-thiazolidin-5-ylidene) methyl] phenoxy}-N-(substituted phenyl) acetamide | |

| Various aromatic aldehydes | Malononitrile, Cyanoacetamide | Urea / Microwave (solvent-free) | Substituted olefins | banglajol.info |

The formyl group readily condenses with primary amines to form Schiff bases, which contain an imine or azomethine (-C=N-) functional group. advancechemjournal.com This reaction is a fundamental transformation in organic synthesis. Studies on 2-(4-formylphenoxy)-N,N-diphenylacetamide, a close derivative, show that it reacts with various anilines in refluxing ethanol with a catalytic amount of glacial acetic acid to produce a range of Schiff bases. advancechemjournal.com

This synthetic strategy has been applied to various N-aryl substituted 2-(4-formyl phenoxy) acetamides, which serve as effective synthons for preparing diverse Schiff bases through reactions with different primary aromatic amines. uobaghdad.edu.iqresearchgate.net The reaction is not limited to aromatic amines; other primary amines can also be used. The resulting imine bond is itself a functional group that can be subjected to further transformations, such as reduction. For instance, Schiff bases derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates have been efficiently reduced to the corresponding secondary amines using agents like sodium triacetoxyborohydride (B8407120) or through catalytic hydrogenation with palladium on carbon. nih.gov

Table 2: Schiff Base Formation with Formylphenoxy Acetamide Derivatives

| Aldehyde Precursor | Primary Amine Reactant | Catalyst/Solvent | Product Type | Reference |

| 2-(4-Formylphenoxy)-N,N-diphenylacetamide | Various substituted anilines | Glacial Acetic Acid / Ethanol | N,N-diphenyl-2-(4-((arylimino)methyl)phenoxy)acetamide | advancechemjournal.com |

| 2-(4-Formyl phenoxy)-N-aryl acetamide | Various primary aromatic amines | Not specified | 2-(4-(Aryliminophenoxy))-N-arylacetamide | uobaghdad.edu.iqresearchgate.net |

| Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Aniline, 4-Methoxyaniline | Acetic Acid / Methanol | Alkyl 2-(4-nitro-2-((arylimino)methyl)phenoxy)alkanoate | nih.gov |

The formyl group of this compound can undergo standard reduction and oxidation reactions. Direct reduction of the aldehyde would yield the corresponding primary alcohol, 2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reagent is selective for aldehydes and ketones and would not reduce the more stable amide functional group under standard conditions.

Another reduction pathway is reductive amination. In this two-step process, the aldehyde first forms an imine with an amine, which is then reduced in situ to a secondary amine. This has been demonstrated with related compounds, where Schiff bases formed from formylphenoxy precursors are reduced using sodium triacetoxyborohydride or H₂/Pd-C to yield stable secondary amines. nih.gov

Conversely, oxidation of the formyl group would produce the corresponding carboxylic acid, 2-acetamido-3-chlorophenoxyacetic acid. This conversion requires an oxidizing agent capable of transforming an aromatic aldehyde to a carboxylic acid, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The choice of oxidant and reaction conditions would be critical to avoid potential side reactions on the phenoxyacetamide moiety.

Reactions Involving the Amide Functional Group (–CONH2)

The primary amide group (–CONH₂) is generally less reactive than the formyl group. Its chemistry is centered on the nucleophilicity of the nitrogen atom and the susceptibility of the carbonyl carbon to nucleophilic attack, particularly under harsh conditions.

Direct N-alkylation or N-acylation of the primary amide in this compound is challenging due to the low nucleophilicity of the amide nitrogen. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its reactivity. To achieve N-alkylation, a strong base is typically required to deprotonate the amide, forming a more nucleophilic amidate anion. stackexchange.com Common conditions for this include the use of sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkylating agent such as an alkyl halide. stackexchange.com A variety of catalytic systems based on copper, iridium, or palladium have also been developed for this purpose. stackexchange.com Another modern approach involves the direct N-alkylation of amides using alcohols as the alkylating agents, a process that is considered environmentally benign as it generates water as the only byproduct. rsc.org

The amide bond is robust and resistant to cleavage, a property essential for the stability of peptides in biological systems. masterorganicchemistry.com However, under forceful conditions such as prolonged heating with strong acid or base, the amide bond in this compound can be hydrolyzed. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis : Heating the compound with a strong aqueous acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will break the amide linkage. libretexts.orglibretexts.org The reaction proceeds via protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.com The final products of this reaction would be 2-(2-chloro-4-formylphenoxy)acetic acid and an ammonium (B1175870) salt (e.g., ammonium chloride if HCl is used). libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis : The amide can also be hydrolyzed by heating it with a strong aqueous base, such as sodium hydroxide (NaOH). libretexts.orglibretexts.org In this case, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org This process, often called saponification, results in the formation of the sodium salt of the carboxylic acid (sodium 2-(2-chloro-4-formylphenoxy)acetate) and ammonia (B1221849) gas. libretexts.orglibretexts.org

Heterocyclic Annulation and Hybrid Molecule Formation

The aldehyde and acetamide groups are the primary drivers for the construction of novel heterocyclic systems fused or linked to the this compound core. The formyl group is an excellent electrophile for condensation reactions, while the acetamide offers nucleophilic and acidic protons for various cyclization strategies.

The aldehyde functionality of this compound serves as a key anchor point for the synthesis of hybrid molecules containing the thiazolidine-2,4-dione (TZD) ring, a well-known pharmacophore. The primary synthetic route to these derivatives is the Knoevenagel condensation.

This reaction involves the condensation of the aromatic aldehyde with the active methylene group of the thiazolidine-2,4-dione ring. The reaction is typically catalyzed by a weak base, such as piperidine, often with the addition of a mild acid like glacial acetic acid, and is carried out in a suitable solvent like toluene (B28343) or ethanol under reflux conditions. organic-chemistry.orgnih.gov This condensation results in the formation of a benzylidene bridge, linking the phenoxyacetamide scaffold to the TZD moiety.

The general reaction scheme is as follows: this compound reacts with thiazolidine-2,4-dione in the presence of a catalyst to yield 2-(2-chloro-4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide.

This strategy has been employed to synthesize a series of derivatives for biological evaluation. organic-chemistry.org

Table 1: Synthesis of Thiazolidinedione Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

|---|

The aldehyde group is highly effective in multicomponent reactions (MCRs) for the synthesis of fused 4H-pyran and chromene derivatives. These reactions typically involve the condensation of this compound, an active methylene nitrile (such as malononitrile), and a third component with an active methylene group, like a 1,3-dicarbonyl compound.

A common approach is a one-pot, three-component reaction catalyzed by a base like piperidine in a solvent such as ethanol. researchgate.net The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, forming a dicyanovinyl intermediate. This is followed by a Michael addition of the 1,3-dicarbonyl compound to the intermediate, and subsequent intramolecular cyclization and tautomerization to yield the final pyrano-fused product. researchgate.net

Various active methylene compounds can be used, leading to a diverse range of products:

Dimedone: Leads to the formation of chromene derivatives. researchgate.net

4-Hydroxycoumarin: Results in pyrano[3,2-c]chromene systems. researchgate.net

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Yields pyrano[2,3-c]pyrazole derivatives. nih.gov

This synthetic strategy is valued for its efficiency, atom economy, and the ability to generate complex molecular structures in a single step. researchgate.netnih.gov

Table 2: Synthesis of Pyrano-Fused and Chromene Derivatives via MCR

| Aldehyde Component | Active Methylene Nitrile | Third Component | Product Type |

|---|---|---|---|

| 2-(4-Formylphenoxy)-N-(aryl)acetamides | Malononitrile | Dimedone | 2-Amino-4-(4-(2-(arylamino)-2-oxoethoxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |

| 2-(4-Formylphenoxy)-N-(aryl)acetamides | Malononitrile | 4-Hydroxycoumarin | 2-Amino-4-(4-(2-(arylamino)-2-oxoethoxy)phenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile |

The reactive moieties in this compound allow for the synthesis of thienopyridine and thiazole-containing hybrids through several established synthetic routes.

Thienopyridine Derivatives: A common method for constructing the thieno[2,3-b]pyridine (B153569) core involves the reaction of a 2-mercaptonicotinonitrile (B1308631) derivative with a compound containing a reactive α-haloacetyl group. nih.gov While not starting from the title compound itself, a closely related strategy involves reacting 2-chloro-N-arylacetamides with 2-mercapto-4,6-disubstituted nicotinonitriles. This reaction proceeds in ethanol with a base like triethylamine (B128534) (TEA) to yield 2-((3-cyano-4,6-disubstituted-pyridin-2-yl)thio)-N-(aryl)acetamide intermediates, which can then be cyclized. nih.gov This demonstrates the utility of the chloroacetamide portion of related molecules in building thienopyridine systems.

Thiazole (B1198619) Derivatives: The Gewald reaction offers a pathway to aminothiophenes, and a modified version can be used to synthesize thiazoles. nih.govnih.gov This reaction typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur. While often used for thiophenes, the presence of an α-substituent on the nitrile can direct the reaction towards thiazole formation. nih.gov Another classical approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. A variation could involve converting the aldehyde of this compound to an α-haloketone intermediate for subsequent reaction.

The formyl group of this compound is a suitable starting point for creating hybrid molecules linked to an indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry.

One of the most direct methods is the electrophilic substitution reaction of indole with the aldehyde. researchgate.net In the presence of an acid catalyst (such as montmorillonite (B579905) K10, poly(4-vinylpyridinium)hydrogen sulfate, or Lewis acids), the aldehyde is activated towards nucleophilic attack by the electron-rich C3 position of two indole molecules. researchgate.netopenmedicinalchemistryjournal.com This typically results in the formation of bis(indolyl)methane derivatives, where the central carbon of the methane (B114726) bridge originates from the aldehyde. openmedicinalchemistryjournal.comnih.gov

Another powerful method is the Fischer indole synthesis . wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with the aldehyde group of this compound to form a phenylhydrazone intermediate. wikipedia.org This intermediate then undergoes a openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com-sigmatropic rearrangement followed by the elimination of ammonia to generate the aromatic indole ring. wikipedia.orgnumberanalytics.com This method allows for the construction of an indole ring directly onto the molecular scaffold.

Table 3: Strategies for Synthesizing Indole-Linked Derivatives

| Reaction Name | Reactants | Catalyst | Product Type |

|---|---|---|---|

| Electrophilic Substitution | This compound, Indole (2 equiv.) | Protic or Lewis Acid | Bis(3-indolyl)methane derivative |

Imidazoline (B1206853) rings can be synthesized directly from the aldehyde functionality of this compound. The most common method involves the condensation of the aldehyde with a 1,2-diamine, typically ethylenediamine. organic-chemistry.org

The reaction requires an oxidative step to convert the initially formed aminal or imidazolidine (B613845) intermediate into the more stable aromatic imidazoline ring. Various oxidizing agents have been successfully employed for this transformation, including:

Iodine in the presence of potassium carbonate.

tert-Butyl hypochlorite.

Hydrogen peroxide with sodium iodide. organic-chemistry.org

This one-pot reaction is an efficient way to append the imidazoline heterocycle to the phenoxyacetamide core, providing access to a class of compounds with known biological relevance. organic-chemistry.org

Preclinical Biological Activity Research on 2 2 Chloro 4 Formylphenoxy Acetamide and Its Derivatives

In Vitro Studies of Antiviral Activity

Evaluation against Viral Targets (e.g., SARS-CoV-2 proteins, nsp8 co-factor)

Research into the antiviral properties of acetamide (B32628) derivatives has identified potential candidates for combating viral infections, including those caused by coronaviruses. Molecular docking studies have been conducted to evaluate the antiviral activity of related compounds, such as 2-(2-formylphenoxy)acetamide, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). These computational analyses suggest a good binding affinity for target proteins like the nsp12 bound to the nsp8 co-factor, which is crucial for viral genome replication and transcription. researchgate.net The main protease (Mpro or 3CLpro) of SARS-CoV-2 is another essential enzyme for viral replication, making it a key target for antiviral drugs. nih.govnih.gov Studies have shown that certain noncovalent, nonpeptidomimetic inhibitors can potently inhibit SARS-CoV-2 3CLpro and demonstrate antiviral activities in cell-based systems. researchgate.net

The development of SARS-CoV-2 Mpro inhibitors is an active area of research, with some designed compounds showing excellent antiviral activity in both in vitro assays and transgenic mouse models. nih.gov For instance, pomotrelvir, a novel Mpro inhibitor, has demonstrated potent inhibitory activity in cell-based SARS-CoV-2 replicon and infection assays, including against Omicron variants. nih.gov Other research has explored peptide inhibitors derived from the nsp7 and nsp8 cofactors of the viral RNA-dependent RNA polymerase (nsp12). These peptides are designed to block different substrate binding sites on nsp12, thereby interfering with the replication of the viral genome. nih.gov Additionally, some substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV), suppressing not only viral replication but also the associated inflammatory responses. nih.gov

Investigations into Anticancer and Cytotoxic Potentials

Inhibition of Cancer Cell Proliferation (e.g., against HCT116, HeLa, CEM, PC3, MCF-7, Hep-2, HepG2, HT29, A549, Karpas299, A375, G-361, SK-MEL2, SK-MEL28, PC-3, DU-145, LNCaP, VcaP cell lines)

Derivatives of 2-(2-Chloro-4-formylphenoxy)acetamide, specifically chloroacetamide and phenylacetamide compounds, have been the subject of extensive research for their potential as anticancer agents. These compounds have demonstrated cytotoxic activity against a wide array of human cancer cell lines.

For example, various N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives have been synthesized and tested. One derivative with an ortho-chlorine moiety on the phenyl ring was found to be the most active against HeLa cervical cancer cells, with an IC50 value of 1.3 µM. ijcce.ac.irijcce.ac.ir While HeLa cells were sensitive to these compounds, A549 lung carcinoma cells showed more resistance. ijcce.ac.irijcce.ac.ir In another study, 2-chloroacetamides bearing thiazole (B1198619) scaffolds showed significant cytotoxicity against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.ua Similarly, certain phenylacetamide derivatives have shown potent effects against the PC3 prostate carcinoma cell line. nih.gov One derivative in this class, compound 3d, exhibited a notable IC50 value of 0.6 µM against MDA-MB-468 breast cancer cells and was also effective against MCF-7 cells. tbzmed.ac.ir

The antiproliferative effects of these compounds extend to colon cancer cell lines as well. Adamantane derivatives have shown growth-inhibitory activities against Colo 205, HT-29, and HCT-15 human colon cancer cell lines. nih.gov Furthermore, some phenoxy acetamide derivatives have displayed remarkable anticancer activity against various tested cell lines. nih.gov The table below summarizes the inhibitory activities of various acetamide derivatives against different cancer cell lines as reported in preclinical studies.

| Compound Class | Cancer Cell Line | Cell Line Type | Reported Activity | Source |

|---|---|---|---|---|

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives | HeLa | Cervical Cancer | IC50 = 1.3 µM for most active derivative | ijcce.ac.irijcce.ac.ir |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives | A549 | Lung Carcinoma | More resistant compared to HeLa | ijcce.ac.irijcce.ac.ir |

| 2-Chloroacetamides with Thiazole Scaffolds | Jurkat | T-cell Leukemia | Significant cytotoxicity | uran.ua |

| 2-Chloroacetamides with Thiazole Scaffolds | MDA-MB-231 | Triple-Negative Breast Cancer | Significant cytotoxicity | uran.ua |

| Phenylacetamide Derivatives | PC3 | Prostate Carcinoma | Potent activity (e.g., IC50 = 52 µM for compound 2b) | nih.gov |

| Phenylacetamide Derivatives | MCF-7 | Breast Cancer | Active (e.g., IC50 = 0.7 µM for compound 3d) | nih.govtbzmed.ac.ir |

| Phenylacetamide Derivatives | MDA-MB-468 | Breast Cancer | IC50 = 0.6 µM for compound 3d | tbzmed.ac.ir |

| Adamantane Derivatives | HCT-116 | Colon Cancer | Dose-dependent growth inhibition | nih.gov |

| Adamantane Derivatives | HT-29 | Colon Cancer | Growth inhibitory activity | nih.gov |

| N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives | MCF7 | Breast Adenocarcinoma | Active against cell line | nih.gov |

Mechanisms of Cytotoxicity (e.g., DNA intercalation, topoisomerase inhibition, lactate (B86563) dehydrogenase (LDH) inhibition)

The cytotoxic effects of acetamide derivatives and related compounds are believed to be mediated through several mechanisms at the molecular level. One significant mechanism is the interaction with DNA. Certain molecules, like chloroquine, which shares structural similarities with some of the studied derivatives, are known to intercalate into double-stranded DNA. nih.govmdpi.com This process, where the compound inserts itself between the base pairs of the DNA helix, can disrupt DNA replication and transcription, ultimately leading to cell death. nih.govmdpi.com

Another critical target for many anticancer drugs is the family of topoisomerase enzymes. nih.gov These enzymes are essential for managing DNA topology during cellular processes like replication. nih.govnih.gov Human type II topoisomerases (Top2) are particularly important targets. nih.gov Some anticancer drugs function by stabilizing the complex formed between Top2 and DNA, which leads to permanent DNA strand breaks and triggers cell death pathways. nih.gov Agents derived from natural products, including epipodophyllotoxins, are well-known topoisomerase II inhibitors. nih.gov Molecular docking studies on 2-chloroacetamides suggest that their anticancer effects may be linked to the inhibition of enzymes like glutathione (B108866) S-transferase (GST), indicating that enzyme inhibition is a key aspect of their mechanism of action. uran.ua

Assessment of Antimicrobial and Antifungal Efficacy

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., B. subtilis, E. coli)

Chloroacetamide derivatives have demonstrated notable antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria. ijpsr.info Studies have shown that these compounds can inhibit the growth of bacteria such as Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.govresearchgate.net The presence of a chlorine atom in the acetamide structure appears to be crucial for its biological activity, often enhancing its potency. nih.gov

For instance, the compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was found to be twice as potent as its non-chlorinated precursor against Klebsiella pneumoniae. nih.gov Other research has reported that certain dichlorodiazadiene derivatives exhibit high antimicrobial activity against a range of bacteria, including Acinetobacter baumannii, E. coli, K. pneumoniae, Pseudomonas aeruginosa, B. subtilis, and Staphylococcus aureus, with zones of inhibition significantly larger than the antibiotic gentamicin. t-science.org The broad-spectrum inhibitory effect of these substances suggests their potential use as disinfectant agents. t-science.org

In addition to their antibacterial properties, chloroacetamide derivatives have also been investigated for their antifungal activity. nih.govijpsr.info The compound 2-chloro-N-phenylacetamide has been shown to inhibit all tested strains of Candida albicans and Candida parapsilosis, including fluconazole-resistant strains, with Minimum Inhibitory Concentrations (MIC) ranging from 128 to 256 µg/mL. scielo.brnih.govresearchgate.net It was also effective at inhibiting biofilm formation, a key factor in the persistence of fungal infections. scielo.brnih.gov Similarly, N-(4-bromophenyl)-2-chloroacetamide has demonstrated strong action against Candida species and dermatophytes. nih.govresearchgate.net

Antifungal Spectrum of Activity

Derivatives of acetamide have demonstrated notable antifungal properties against a variety of fungal pathogens. Specifically, the compound 2-chloro-N-phenylacetamide has been evaluated for its efficacy against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.br This derivative inhibited all tested strains of both species, with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL. scielo.br The Minimum Fungicidal Concentration (MFC) for these strains was observed between 512 and 1,024 µg/mL. scielo.br

Further studies explored the activity of 2-chloro-N-phenylacetamide against Aspergillus niger. The compound showed MIC values between 32 and 256 μg/mL and MFC values ranging from 64 to 1024 μg/mL against different Aspergillus niger strains. tandfonline.com Research also indicates that other acetamide derivatives possess activity against various fungi. nih.gov For instance, certain 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide and 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(6-chloropyridin-2-yl) acetamide derivatives have shown good activity against fungal organisms. nih.gov

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Candida albicans | 128 - 256 | 512 - 1,024 |

| Candida parapsilosis | 128 - 256 | 512 - 1,024 |

Antibiofilm Activity Studies

Biofilms are a major factor in drug resistance, and compounds that can inhibit their formation or eradicate them are of significant interest. The derivative 2-chloro-N-phenylacetamide has shown considerable antibiofilm capabilities against fluconazole-resistant Candida species. scielo.br Studies have demonstrated that it can inhibit biofilm formation by up to 92% and disrupt pre-formed biofilms by up to 87%. scielo.br Additionally, various 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been shown to be capable of eradicating C. albicans biofilms. researchgate.net Other research into acetamide derivatives of 2-mercaptobenzothiazole (B37678) also revealed promising antibiofilm potential, in some cases exceeding that of the standard drug cefadroxil. nih.gov

Anti-Inflammatory Effects

The anti-inflammatory potential of phenoxy acetamide derivatives has been a significant area of investigation.

Phenoxy acetic acid derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway that converts arachidonic acid into prostaglandins. mdpi.com Certain derivatives have demonstrated significant COX-2 inhibition with IC50 values in the range of 0.06–0.09 μM. mdpi.com In studies on specific phenoxyacetic acid derivatives, compounds were shown to effectively lower the levels of pro-inflammatory mediators. For example, two derivative compounds reduced levels of Tumor Necrosis Factor-alpha (TNF-α) by 61.04% and 64.88%, respectively. mdpi.com The same compounds also lowered Prostaglandin E2 (PGE2) levels by 60.58% and 57.07%, respectively. mdpi.com Research has consistently shown that halogen-containing phenoxy derivatives tend to enhance anti-inflammatory functions. nih.govnih.gov

Table 2: In Vitro Anti-Inflammatory Activity of select Phenoxy Acetic Acid Derivatives

| Compound | TNF-α Inhibition (%) | PGE2 Inhibition (%) |

|---|---|---|

| Derivative 5f | 61.04 | 60.58 |

The carrageenan-induced paw edema test in rodents is a standard model for assessing in vivo anti-inflammatory activity. inotiv.comnih.gov This assay measures the ability of a compound to reduce acute inflammation, or edema, induced by the injection of carrageenan. inotiv.com Studies on novel phenoxy acetic acid derivatives have shown significant in vivo anti-inflammatory effects in this model. mdpi.com For instance, select derivatives demonstrated a potent ability to reduce paw thickness, with inhibition percentages of 63.35% and 46.51% being recorded. mdpi.com These compounds also reduced paw weight by 68.26% and 64.84%, respectively, indicating a strong anti-exudative effect. mdpi.com Substituted phenoxy acetamide derivatives have also been successfully evaluated for their anti-inflammatory properties using the carrageenan-induced rat paw edema method. archivepp.comgalaxypub.co

Studies on Hypoglycemic Activity in Animal Models (e.g., Wister albino mice, alloxan-induced diabetes)

The alloxan-induced diabetic model in rodents is a common method for screening potential hypoglycemic agents. nih.gov Alloxan selectively destroys insulin-producing pancreatic β-cells, leading to a diabetic state. nih.gov While research into the hypoglycemic effects of various chemical classes, such as curcumin (B1669340) analogues and sulfonylurea derivatives, has been conducted using this model, specific studies focusing on this compound or its direct derivatives are not extensively documented in the available literature. researchgate.netnih.gov General studies on other compound types have shown significant reductions in blood glucose levels in alloxan-induced diabetic rats, establishing the validity of the model for discovering potential antidiabetic agents. researchgate.netnih.gov

Antioxidant Activity Investigations

Antioxidant compounds can protect biological systems against the harmful effects of oxidative processes. nih.gov The antioxidant potential of phenoxy acetamide derivatives has been evaluated through various in vitro assays. nih.gov One study on a series of (4-benzoyl-phenoxy)-acetic acid analogs used 1,1-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide (H2O2), and nitric oxide (NO) radical scavenging assays to determine antioxidant effects. nih.gov The results indicated that chloro-substituted derivatives exhibited good antioxidant activities in comparison to the standard, ascorbic acid. nih.gov Other research on flavonoid acetamide derivatives found IC50 values for DPPH radical scavenging activity to be in the range of 31.52–198.41 µM. mdpi.com N-(4-acetamidophenyl)-2-phenoxyacetate derivatives also displayed marked free radical scavenging activity in DPPH assays. researchgate.net

Quorum Sensing Inhibition Studies

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, in a density-dependent manner. biorxiv.orgmdpi.com The inhibition of QS, also known as quorum quenching, is a promising anti-virulence strategy that aims to disarm pathogens rather than kill them, potentially reducing the pressure for developing resistance. biorxiv.orgresearchgate.net

While direct studies on the quorum sensing inhibitory activity of this compound are not extensively documented in current literature, the investigation of related molecular scaffolds is an active area of research. The primary targets for QS inhibition in Gram-negative bacteria are often the LuxR-type receptors, which are transcriptional regulators that bind to signaling molecules known as N-acyl homoserine lactones (AHLs). biorxiv.org

One of the most studied LuxR-type receptors is the CviR protein from Chromobacterium violaceum. nih.govfrontiersin.org This bacterium is a widely used model organism for screening potential QS inhibitors because its QS system controls the production of a purple pigment, violacein, allowing for straightforward visual assessment of QS inhibition. nih.gov Computational studies have identified numerous small molecules that can bind to the CviR receptor, preventing it from activating gene expression. nih.govfrontiersin.orgresearchgate.net The disruption of QS signaling can lead to a significant reduction in the expression of virulence factors, such as proteases, elastases, and pyocyanin, as demonstrated in pathogens like Pseudomonas aeruginosa. nih.gov The potential for phenoxyacetamide derivatives to act as QS inhibitors warrants further investigation, focusing on their ability to antagonize key regulatory proteins like CviR.

Molecular Target Identification and Mechanistic Elucidation in Preclinical Models

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For this compound and its derivatives, preclinical research has focused on several areas, including enzyme inhibition, protein-ligand binding, and the modulation of gene expression.

Derivatives of phenoxyacetamide and chloroacetamide have been evaluated against a variety of enzymes implicated in different diseases. These studies reveal a broad potential for this chemical class to act as enzyme inhibitors.

One significant area of research is in inflammation. Phenoxy acetic acid and 2-chloro-N,N-diphenylacetamide derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key target in anti-inflammatory drug development. mdpi.comorientjchem.org Selective inhibition of COX-2 over COX-1 is desirable as it can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.commdpi.com

In the context of cancer, phenoxyacetamide derivatives have shown inhibitory activity against several key enzymes. A series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as novel inhibitors of the BCR-ABL1 kinase, a critical target in chronic myeloid leukemia. mdpi.com Furthermore, through virtual screening, phenoxyacetamide-derived compounds were discovered to be inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase that is a promising target for leukemias with mixed lineage leukemia (MLL) gene rearrangements. nih.gov Another study identified 2-phenoxyacetamides as inhibitors of NOTUM, a carboxylesterase that suppresses Wnt signaling, a pathway often dysregulated in disease. nih.gov The presence of a chloro-substituent on the acetamide group has also been noted to enhance the antimicrobial activity of certain compounds, suggesting it may play a role in inhibiting essential microbial enzymes. nih.gov

| Compound Class/Derivative | Target Enzyme | Therapeutic Area | Observed IC₅₀ | Reference |

|---|---|---|---|---|

| Phenoxy acetic acid derivatives | Cyclooxygenase-2 (COX-2) | Inflammation | 0.06–0.09 μM | mdpi.com |

| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives | BCR-ABL1 Kinase | Cancer (CML) | 0.98 μM (for compound 10m) | mdpi.com |

| Phenoxyacetamide derivatives | Dot1-like protein (DOT1L) | Cancer (Leukemia) | Not specified (Identified via screening) | nih.gov |

| 2-Phenoxyacetamide derivatives | NOTUM Carboxylesterase | Wnt Signaling Pathway | 0.032–33 μM | nih.gov |

| N-hydroxyurea derivatives | 5-Lipoxygenase (5-LOX) | Inflammation | 1.04–1.29 μM | mdpi.com |

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. nih.gov This approach has been instrumental in identifying and optimizing potential inhibitors for various targets.

SARS-CoV-2 Enzymes: The COVID-19 pandemic spurred intensive research into inhibitors targeting viral proteins. The interaction between the viral Spike protein and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor is a critical step for viral entry. nih.gov While direct docking studies for this compound were not found, research on the closely related analog, 2-(2-formylphenoxy)acetamide, showed it has a good binding affinity for the SARS-CoV-2 target protein 6NUS. This suggests that the phenoxyacetamide scaffold could be a starting point for developing antivirals.